molecular formula C18H21NO5S2 B3567984 methyl N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate

methyl N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate

Cat. No.: B3567984
M. Wt: 395.5 g/mol
InChI Key: ARUIVLANMUJHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate, commonly known as METSG, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial, antifungal, and antiviral properties. METSG has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of METSG involves its interaction with various biomolecules, including proteins, enzymes, and nucleic acids. METSG has been shown to bind to the active site of carbonic anhydrase, inhibiting its activity. It has also been shown to interact with cysteine residues in proteins, leading to the formation of adducts. Additionally, METSG has been shown to induce apoptosis in cancer cells by activating various cell death pathways.
Biochemical and Physiological Effects
METSG has various biochemical and physiological effects, including its ability to inhibit the activity of carbonic anhydrase, induce apoptosis in cancer cells, and act as a fluorescent probe for the detection of cysteine. Additionally, METSG has been shown to have antioxidant properties, which can protect cells from oxidative stress. However, further research is needed to fully understand the biochemical and physiological effects of METSG.

Advantages and Limitations for Lab Experiments

METSG has several advantages for lab experiments, including its ability to act as a fluorescent probe and its potential as an anticancer agent. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are several future directions for the use of METSG in scientific research. One potential direction is the development of METSG-based fluorescent probes for the detection of other biomolecules. Additionally, further research is needed to fully understand the potential anticancer properties of METSG and its potential use in cancer treatment. Finally, the development of new synthesis methods for METSG could lead to the production of more efficient and cost-effective compounds for scientific research.
Conclusion
In conclusion, METSG is a chemical compound that has been extensively used in scientific research due to its various properties. It has been synthesized using various methods and has been shown to have potential as a fluorescent probe, anticancer agent, and inhibitor of carbonic anhydrase. However, further research is needed to fully understand its biochemical and physiological effects, as well as its potential limitations and future directions.

Scientific Research Applications

METSG has been extensively used in scientific research due to its various properties. It has been used as a fluorescent probe for the detection of cysteine in biological samples. METSG has also been used as a potent inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes. Additionally, METSG has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

Properties

IUPAC Name

methyl 2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-4-24-15-7-5-14(6-8-15)19(13-18(20)23-2)26(21,22)17-11-9-16(25-3)10-12-17/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUIVLANMUJHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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